molecular formula C8H8BNO2 B13425300 Indolizin-6-ylboronic acid

Indolizin-6-ylboronic acid

Cat. No.: B13425300
M. Wt: 160.97 g/mol
InChI Key: IYSYHQHSYWHFHF-UHFFFAOYSA-N
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Description

Indolizin-6-ylboronic acid is a boronic acid derivative of indolizine, a nitrogen-containing heterocyclic compound. Indolizine itself is known for its biological significance and is a precursor to various indolizidine alkaloids. The boronic acid functionality in this compound makes it a valuable compound in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indolizin-6-ylboronic acid typically involves the borylation of indolizine derivativesThe reaction conditions often include the use of a base such as potassium acetate and a boron reagent like bis(pinacolato)diboron .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: Indolizin-6-ylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Indolizin-6-ylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of indolizin-6-ylboronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a potent inhibitor of enzymes such as proteases and kinases. The indolizine core can also interact with biological receptors, contributing to its bioactivity .

Comparison with Similar Compounds

  • Indole-6-boronic acid
  • Indole-3-boronic acid
  • Pyridine-2-boronic acid

Comparison: Indolizin-6-ylboronic acid is unique due to its indolizine core, which provides distinct electronic and steric properties compared to other boronic acids. This uniqueness makes it particularly effective in certain cross-coupling reactions and bioactive applications .

Properties

Molecular Formula

C8H8BNO2

Molecular Weight

160.97 g/mol

IUPAC Name

indolizin-6-ylboronic acid

InChI

InChI=1S/C8H8BNO2/c11-9(12)7-3-4-8-2-1-5-10(8)6-7/h1-6,11-12H

InChI Key

IYSYHQHSYWHFHF-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN2C=CC=C2C=C1)(O)O

Origin of Product

United States

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